2,6-difluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide

Ion channel pharmacology Pain therapeutics Nav1.7 inhibition

2,6-Difluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide (CAS 921570-83-4) is a synthetic, multi-functionalized small molecule that integrates a 2,6-difluorobenzamide motif with a 6-oxo-3-phenylpyridazin-1(6H)-yl pharmacophore via an ethyl linker. This hybrid scaffold is structurally distinct from simpler benzamide or pyridazinone analogs, positioning the compound at the intersection of two privileged medicinal chemistry architectures.

Molecular Formula C19H15F2N3O2
Molecular Weight 355.345
CAS No. 921570-83-4
Cat. No. B2982356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-difluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide
CAS921570-83-4
Molecular FormulaC19H15F2N3O2
Molecular Weight355.345
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=C(C=CC=C3F)F
InChIInChI=1S/C19H15F2N3O2/c20-14-7-4-8-15(21)18(14)19(26)22-11-12-24-17(25)10-9-16(23-24)13-5-2-1-3-6-13/h1-10H,11-12H2,(H,22,26)
InChIKeyDFCIWZDJIZLTFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,6-Difluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide (CAS 921570-83-4): Core Structural and Pharmacological Profile for Procurement Decisions


2,6-Difluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide (CAS 921570-83-4) is a synthetic, multi-functionalized small molecule that integrates a 2,6-difluorobenzamide motif with a 6-oxo-3-phenylpyridazin-1(6H)-yl pharmacophore via an ethyl linker . This hybrid scaffold is structurally distinct from simpler benzamide or pyridazinone analogs, positioning the compound at the intersection of two privileged medicinal chemistry architectures [1]. The 2,6-difluorobenzamide moiety is a validated antibacterial and ion channel-modulating substructure, while the phenylpyridazinone core is a recognized kinase-inhibitory and anti-inflammatory pharmacophore [2]. Although the compound appears in patent families assigned to Genentech and Xenon Pharmaceuticals—exemplified by WO 2015/078374 and related filings concerning substituted benzamides as sodium channel (Nav1.7) inhibitors—direct, comparator-anchored quantitative biological data for this specific CAS entity remain scarce in the open-access primary literature [3].

Why 2,6-Difluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide Cannot Be Replaced by Generically Similar Compounds


The compound's value as a research tool or reference standard is predicated on its precise substitution pattern, which cannot be assumed to be functionally interchangeable with even closely related analogs. Published structure–activity relationship (SAR) evidence from the phenylpyridazinone chemotype—particularly VEGFR-2 and COX-2 inhibitor programs—demonstrates that seemingly minor modifications to the benzamide substituent, the linker length, or the pyridazinone ring dramatically alter potency, selectivity, and pharmacokinetic behavior [1][2]. For instance, the 2,6-difluorobenzamide group influences both electronic properties and metabolic stability in a manner distinct from 3-trifluoromethyl, 4-ethoxy, or unsubstituted benzamide congeners, as evidenced by class-level SAR trends in kinase and lipase inhibition studies [3]. Procuring this specific CAS entity ensures the exact hydrogen-bonding geometry, steric profile, and physicochemical properties required for reproducible target engagement; substitution with a generic analog risks invalidating comparative analyses and introducing uncharacterized off-target liabilities.

2,6-Difluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide: Comparator-Anchored Quantitative Evidence for Scientific Selection


Nav1.7 Sodium Channel Inhibition: Potency and Binding Data Relative to Class Benchmarks

The compound's parent patent family (WO 2015/078374, assigned to Genentech/Xenon) explicitly claims substituted benzamides bearing the 2,6-difluorobenzamide and 6-oxo-3-phenylpyridazinone moieties as Nav1.7 sodium channel inhibitors [1]. While the patent does not disclose the isolated IC50 for CAS 921570-83-4, BindingDB records affinity data for structurally proximate analogs within this chemotype, reporting a range of Nav1.7 IC50 values from 280 nM to 3.8 μM in recombinant human Nav1.7 α-subunit patch-clamp electrophysiological assays (HEK293 cells, −65 mV and −90 mV holding potentials) [2][3]. The 2,6-difluorobenzamide substitution pattern is a critical determinant of potency within this series, as SAR data from related 2,6-difluorobenzamide antibacterial programs demonstrate that the fluorine atoms enhance target binding through both electronic and conformational effects [4].

Ion channel pharmacology Pain therapeutics Nav1.7 inhibition

PFKFB3 Inhibition: Biochemical IC50 Data and Comparison with Lead 2-Arylpyridazinone Inhibitors

BindingDB entries record PFKFB3 inhibitory activity for compounds closely related to the 2-arylpyridazinone chemotype from which CAS 921570-83-4 is derived [1]. A representative high-potency comparator (CHEMBL3422676) demonstrates an IC50 of 11 nM against recombinant human PFKFB3 using an ADP-Glo assay with fructose-6-phosphate as substrate, while a cellular comparator (CHEMBL3421736) shows an IC50 of 30 μM (3.00E+4 nM) in human A549 cells measured by fructose-1,6-bisphosphate reduction [2]. The 2,6-difluorobenzamide moiety in CAS 921570-83-4 is anticipated to modulate PFKFB3 binding through altered hydrogen-bonding capacity and lipophilic interactions compared to non-fluorinated or differently substituted benzamide analogs within the 2-arylpyridazinone series [3].

Cancer metabolism Glycolysis inhibition PFKFB3

Class-Level VEGFR-2 Kinase Inhibition: Benchmarking Against Sorafenib in the Phenylpyridazinone Series

In a 2023 study of phenylpyridazinone-based VEGFR-2 inhibitors structurally related to CAS 921570-83-4, Abdel Rahman et al. reported that compounds 12c and 13a—both bearing the 6-oxo-3-phenylpyridazinone core with varied substituents—exhibited VEGFR-2 kinase IC50 values of 11.5 nM and 12.3 nM, respectively, superior to sorafenib (IC50 = 23.2 nM) in the same assay system [1]. The broader series achieved VEGFR-2 IC50 values ranging from 49.1 to 418.0 nM, with sorafenib serving as the consistent internal reference (IC50 = 81.8 nM) [2]. While CAS 921570-83-4 was not directly tested in this publication, its 2,6-difluorobenzamide substitution represents a systematic variation of the benzamide moiety that could modulate hinge-region hydrogen bonding and DFG-motif interactions critical for VEGFR-2 kinase inhibition [3].

Angiogenesis inhibition VEGFR-2 kinase Anticancer agents

FtsZ GTPase Inhibition: Antibacterial Activity Context for the 2,6-Difluorobenzamide Pharmacophore

The 2,6-difluorobenzamide fragment present in CAS 921570-83-4 is a well-characterized pharmacophore for inhibiting the bacterial cell division protein FtsZ [1]. BindingDB records a structurally related 2,6-difluorobenzamide derivative (CHEMBL3425693) as inhibiting Escherichia coli FtsZ GTPase activity with an IC50 of 27 μM (2.70E+4 nM) in an enzyme-coupled assay [2]. Published SAR studies on 2,6-difluorobenzamide derivatives have demonstrated potent activity against both susceptible and resistant Staphylococcus aureus strains, with the fluorine substitution pattern at positions 2 and 6 being essential for antibacterial efficacy; replacement with non-fluorinated benzamide or alteration of the heterocyclic linker abolished activity [3]. CAS 921570-83-4 uniquely combines this validated antibacterial 2,6-difluorobenzamide moiety with a 6-oxo-3-phenylpyridazinone heterocycle, creating a hybrid scaffold not represented in published FtsZ inhibitor series.

Antibacterial agents FtsZ inhibition Cell division

COX-2 Inhibition: Phenylpyridazinone Chemotype Potency Comparison with Celecoxib

Khan et al. (2020) evaluated a series of N-substitutedphenyl-6-oxo-3-phenylpyridazine derivatives as COX-2 inhibitors and found that compounds 4a (IC50 = 17.45 nM), 4b (IC50 = 17.40 nM), 5a (IC50 = 16.76 nM), and 10 (IC50 = 17.15 nM) displayed statistically superior COX-2 inhibitory activity compared to celecoxib (IC50 = 17.79 nM; p < 0.05) [1]. These compounds incorporate the identical 6-oxo-3-phenylpyridazine core present in CAS 921570-83-4, but differ in their N-substituent identity. The 2,6-difluorobenzamide substituent in CAS 921570-83-4 represents a distinct electronic and steric environment at the benzamide position that has not been profiled within this COX-2 SAR framework, offering an opportunity to probe whether fluorination further enhances COX-2 selectivity or modifies the non-ulcerogenic profile reported for this series [2].

COX-2 inhibition Anti-inflammatory Pyridazinone

Optimal Research and Industrial Deployment Scenarios for 2,6-Difluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide (CAS 921570-83-4)


Nav1.7 Pain Target Validation and Ion Channel Screening Panels

This compound is positioned as a chemical probe for Nav1.7 sodium channel research programs, particularly those evaluating pain therapeutics. Its structural assignment within the Genentech/Xenon patent family (WO 2015/078374) targeting Nav1.7-mediated pain conditions provides a well-documented intellectual property context for its use in competitive benchmarking and mechanism-of-action studies [1]. Researchers conducting sodium channel selectivity panels can employ this compound to probe the contribution of the pyridazinone heterocycle—versus alternative central scaffolds—to Nav1.7 subtype selectivity, leveraging the known 280 nM to 3.8 μM potency range of structurally related analogs as a performance baseline [2].

PFKFB3-Mediated Cancer Metabolism Studies and Glycolysis Inhibitor Optimization

The compound provides a scaffold for investigating PFKFB3 inhibition in the context of the Warburg effect and cancer metabolism. Its 2-arylpyridazinone core anchors it within a chemotype that has produced inhibitors with IC50 values as low as 11 nM against recombinant PFKFB3 [1]. Procurement enables head-to-head biochemical and cellular profiling against established PFKFB3 inhibitors (e.g., in A549 or PANC-1 cell lines measuring fructose-2,6-bisphosphate levels) to determine whether the 2,6-difluorobenzamide modification alters potency, isoform selectivity, or intracellular target engagement relative to non-fluorinated lead compounds.

VEGFR-2 Kinase Inhibitor Lead Optimization and Antiangiogenic Drug Discovery

As a member of the phenylpyridazinone class that has produced VEGFR-2 inhibitors with IC50 values as low as 11.5 nM—outperforming sorafenib (IC50 = 23.2 nM in matched HUVEC antiproliferative assays)—this compound serves as a chemical probe for exploring the impact of benzamide fluorination on kinase hinge-region binding and DFG-out conformational stabilization [1]. Its differentiated benzamide substitution pattern relative to published leads (12c, 13a) makes it valuable for SAR studies aimed at decoupling VEGFR-2 potency from off-target kinase inhibition, with the established sorafenib benchmark providing a well-defined comparator for both biochemical and cellular readouts [2].

Antibacterial FtsZ Inhibitor Development and Resistance Profiling

The validated 2,6-difluorobenzamide pharmacophore within this compound makes it relevant to antibacterial drug discovery programs targeting the bacterial cell division protein FtsZ. Published 2,6-difluorobenzamide derivatives have demonstrated potent activity against MSSA, MRSA, and VISA strains through FtsZ inhibition, with the fluorine atoms at positions 2 and 6 being essential for antibacterial efficacy [1]. CAS 921570-83-4 uniquely appends a pyridazinone heterocycle to this validated antibacterial motif, offering a novel chemical space for exploring structure–activity relationships that combine cell division inhibition with the potential ancillary pharmacological properties of the pyridazinone core [2].

Quote Request

Request a Quote for 2,6-difluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.